molecular formula C9H12NO3P B6177177 methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate CAS No. 2639418-00-9

methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate

Cat. No. B6177177
CAS RN: 2639418-00-9
M. Wt: 213.2
InChI Key:
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Description

Methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate, also known as MPPC, is an organic compound with a wide range of applications in the field of organic and inorganic chemistry. As a phosphonium salt, MPPC is an important intermediate in the synthesis of a variety of compounds and has been used in a variety of research applications. The compound has also been used as a reagent in the preparation of other phosphonium salts, as well as in the synthesis of organometallic compounds. Additionally, MPPC has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.

Scientific Research Applications

Methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate has been used in a variety of scientific research applications, including the synthesis of organic and inorganic compounds, the preparation of phosphonium salts, and the synthesis of organometallic compounds. Additionally, this compound has been studied for its biochemical and physiological effects, with potential applications in the fields of medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions in the body and preventing them from being absorbed. Additionally, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have beneficial effects on the immune system, as well as on the cardiovascular and nervous systems. Additionally, it is believed to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate in laboratory experiments has several advantages. The compound is relatively stable and can be stored for extended periods of time without significant degradation. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments, including the fact that it is a relatively toxic compound and should be handled with care.

Future Directions

The potential applications of methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate in scientific research are vast and varied. In the future, the compound could be used in the development of new pharmaceuticals and medical treatments, as well as in the development of new synthetic methods and materials. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into the mechanisms of action of various compounds and drugs. Finally, the compound could be further studied for its potential use in the development of new organometallic compounds and catalysts.

Synthesis Methods

Methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate can be synthesized from pyridine-4-carboxylic acid and dimethylphosphite in a two-step reaction. In the first step, the carboxylic acid is reacted with dimethylphosphite in the presence of a base, such as sodium hydroxide, to form the phosphonium salt. In the second step, the phosphonium salt is reacted with methyl iodide in the presence of a base, such as potassium carbonate, to form the desired product. This synthesis method has been used in the preparation of other phosphonium salts and organometallic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate involves the reaction of 2-chloro-4-pyridinecarboxylic acid with dimethylphosphite, followed by esterification with methanol.", "Starting Materials": [ "2-chloro-4-pyridinecarboxylic acid", "dimethylphosphite", "methanol" ], "Reaction": [ "Step 1: 2-chloro-4-pyridinecarboxylic acid is reacted with dimethylphosphite in the presence of a base such as triethylamine to form methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate.", "Step 2: The resulting product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product, methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate." ] }

CAS RN

2639418-00-9

Molecular Formula

C9H12NO3P

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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